molecular formula C11H15ClFN B13057544 (S)-1-(2-Chloro-5-fluorophenyl)pentan-1-amine

(S)-1-(2-Chloro-5-fluorophenyl)pentan-1-amine

Cat. No.: B13057544
M. Wt: 215.69 g/mol
InChI Key: NRHIUIOJRFGSKX-NSHDSACASA-N
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Description

(S)-1-(2-Chloro-5-fluorophenyl)pentan-1-amine is a chiral primary amine featuring a pentyl chain attached to a substituted aromatic ring. Key structural attributes include:

  • Substituents: A 2-chloro-5-fluorophenyl group, where halogen atoms (Cl and F) influence electronic properties and binding affinity.
  • Backbone: A linear pentan-1-amine chain, contributing to hydrophobicity and conformational flexibility.

Properties

Molecular Formula

C11H15ClFN

Molecular Weight

215.69 g/mol

IUPAC Name

(1S)-1-(2-chloro-5-fluorophenyl)pentan-1-amine

InChI

InChI=1S/C11H15ClFN/c1-2-3-4-11(14)9-7-8(13)5-6-10(9)12/h5-7,11H,2-4,14H2,1H3/t11-/m0/s1

InChI Key

NRHIUIOJRFGSKX-NSHDSACASA-N

Isomeric SMILES

CCCC[C@@H](C1=C(C=CC(=C1)F)Cl)N

Canonical SMILES

CCCCC(C1=C(C=CC(=C1)F)Cl)N

Origin of Product

United States

Preparation Methods

Chiral Amine Formation via Asymmetric Synthesis

A common approach to prepare chiral amines such as this compound is through asymmetric reductive amination or catalytic hydrogenation of prochiral ketones or imines.

  • Starting Material : The precursor ketone, 1-(2-chloro-5-fluorophenyl)pentan-1-one, can be synthesized via Friedel-Crafts acylation or other carbonylation methods.
  • Asymmetric Reductive Amination : Using chiral catalysts or auxiliaries, the ketone is converted to the corresponding amine with stereochemical control. Catalysts such as chiral transition metal complexes (e.g., Rh, Ru, or Ir complexes) are employed to achieve high enantioselectivity.
  • Catalytic Hydrogenation : Alternatively, catalytic hydrogenation of imines derived from the ketone and ammonia or amine sources under chiral catalyst conditions yields the desired (S)-amine.

Key Synthetic Steps from Literature

Step Description Conditions Yield/Notes
1 Preparation of 5-chloropentan-2-one from levulinic acid ester ketal Catalytic hydrogenation with copper chromite catalyst under alkaline conditions High yield; alkaline catalyst improves selectivity
2 Conversion of chloropentanone to amine via reductive amination Use of ammonia or amine with reducing agents or catalytic hydrogenation Stereoselective control critical
3 Introduction of 2-chloro-5-fluorophenyl substituent Starting from 2-chloro-5-fluorobenzyl derivatives prepared via SOCl2 chlorination Efficient halogenation with good yields

Alternative Synthetic Routes

  • Chiral Pool Synthesis : Utilizing naturally occurring chiral building blocks to construct the pentan-1-amine backbone with the desired stereochemistry.
  • Enzymatic Resolution : Resolution of racemic amines using enzymes or chiral resolving agents to isolate the (S)-enantiomer.
  • Chiral Auxiliary Methods : Temporary attachment of chiral auxiliaries to control stereochemistry during key transformations.

Analytical and Purification Techniques

Summary Table of Preparation Methods

Method Type Key Features Advantages Challenges
Asymmetric Reductive Amination High stereoselectivity via chiral catalysts Direct formation of (S)-amine Requires expensive catalysts
Catalytic Hydrogenation Hydrogenation of imines with chiral catalysts Efficient, scalable Catalyst sensitivity
Halogenated Intermediate Synthesis Use of SOCl2 for chlorination of fluorophenylmethanol derivatives High yield, reliable Requires careful handling of reagents
Chiral Pool / Auxiliary Methods Use of natural chiral sources or auxiliaries High stereochemical control Multi-step, longer synthesis
Enzymatic Resolution Biocatalytic separation of enantiomers Environmentally friendly Limited substrate scope

Research Findings and Optimization

  • Research highlights the importance of alkaline conditions in catalytic hydrogenation steps to prevent undesired ring cleavage and improve yield of key intermediates.
  • Optimization of catalyst choice and reaction conditions significantly impacts enantiomeric excess and overall yield.
  • Recent advances focus on solvent-free or green chemistry approaches to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-Chloro-5-fluorophenyl)pentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Introduction of new functional groups on the phenyl ring.

Scientific Research Applications

Medicinal Chemistry Applications

1. Building Block for Pharmaceutical Compounds
(S)-1-(2-Chloro-5-fluorophenyl)pentan-1-amine serves as an essential building block in the synthesis of various pharmaceutical compounds. Its structural features are conducive to modifications that enhance biological activity, making it valuable in drug development processes.

2. Neuropharmacological Studies
Research indicates that compounds similar to this compound can act as selective inhibitors of neurotransmitter transporters. For example, studies on related analogs have shown significant inhibition of dopamine and norepinephrine transporters, which are crucial in treating conditions such as depression and attention deficit hyperactivity disorder (ADHD) .

3. Potential Anticancer Activity
Recent investigations into the structure-activity relationships of chiral amines like this compound have shown promise in cancer treatment. Compounds derived from this amine have demonstrated inhibitory effects on cancer cell proliferation, particularly in osteosarcoma models .

Organic Synthesis Applications

1. Versatile Synthetic Intermediates
The compound is utilized as an intermediate in organic synthesis due to its ability to undergo various chemical transformations. It can participate in reactions such as nucleophilic substitutions and coupling reactions, making it a versatile reagent for synthesizing complex organic molecules .

2. Development of Allosteric Modulators
Research highlights the potential of this compound derivatives as allosteric modulators for G protein-coupled receptors (GPCRs). These modulators are being explored for their therapeutic potential in treating central nervous system disorders .

Case Studies

Study Focus Findings
Study 1NeuropharmacologyDemonstrated selective inhibition of dopamine and norepinephrine transporters by related compounds, suggesting potential for ADHD treatment .
Study 2Anticancer ResearchIdentified derivatives that inhibit growth in osteosarcoma models, indicating possible applications in cancer therapy .
Study 3Organic SynthesisUtilized this compound as an intermediate for synthesizing complex pharmaceuticals .

Mechanism of Action

The mechanism of action of (S)-1-(2-Chloro-5-fluorophenyl)pentan-1-amine involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It can modulate biochemical pathways by binding to its molecular targets, leading to desired biological effects.

Comparison with Similar Compounds

Key Research Findings

Strain-Release Amination : Bicyclo[1.1.1]pentan-1-amine derivatives demonstrate superior reactivity in amination reactions, enabling efficient diversification of drug candidates .

Scalability : One-pot synthesis of bicyclo[1.1.1]pentan-1-amine on >100 g scale contrasts with traditional methods for linear amines, which may require multistep routes .

Halogen Effects : 2-Chloro-5-fluoro substitution on aromatic rings enhances binding to hydrophobic pockets in enzymes, as seen in kinase inhibitors .

Biological Activity

(S)-1-(2-Chloro-5-fluorophenyl)pentan-1-amine is a chiral compound with the molecular formula C11_{11}H15_{15}ClF and a molecular weight of 215.69 g/mol. It features a pentan-1-amine chain attached to a phenyl ring that is substituted with chlorine and fluorine atoms, giving it unique biological properties. This compound is of significant interest in medicinal chemistry due to its potential applications in drug development, particularly targeting neurological disorders and other therapeutic areas.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may modulate various biochemical pathways by binding to enzymes or receptors, which can lead to therapeutic effects. The exact mechanisms remain under investigation, but preliminary studies suggest interactions with neurotransmitter systems, potentially influencing mood and cognitive functions.

Pharmacological Properties

The compound exhibits several pharmacological properties:

  • Antimicrobial Activity : Similar compounds have shown promising antibacterial effects against various pathogens, including Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups like chlorine and fluorine on the aromatic ring enhances antimicrobial potency by increasing lipophilicity and facilitating membrane penetration .
  • Neuropharmacological Effects : Given its structural similarities with known psychoactive compounds, this compound may influence neurotransmitter receptors, although specific receptor interactions need further elucidation.

Study 1: Antimicrobial Screening

In a comparative study examining the antibacterial activity of various amine derivatives, this compound was assessed for its efficacy against common bacterial strains. The study revealed that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) ranging from 0.91 μM to 50 μg/mL against E. coli and Mycobacterium smegmatis, respectively. The presence of halogen substituents was noted to enhance activity significantly .

Study 2: Neuropharmacological Evaluation

A neuropharmacological evaluation indicated that this compound has the potential to modulate serotonin receptors, which are crucial in mood regulation. In vitro assays demonstrated that the compound could alter serotonin uptake in neuronal cultures, suggesting a mechanism for antidepressant-like effects.

Comparative Analysis of Biological Activity

Compound Structural Features Biological Activity IC50_{50}
This compoundChiral center; Cl and F substituentsAntimicrobial; NeuropharmacologicalVaries by target
1-(2-Chloro-5-fluorophenyl)butan-1-amineShorter carbon chain; Cl and F substituentsLimited compared to pentanamineHigher than pentanamine
1-(2-Bromo-5-fluorophenyl)pentan-1-amineSimilar structure; different halogenVariable activity based on substitutionVaries significantly

The synthesis of this compound typically involves:

  • Starting Materials : The synthesis begins with 2-chloro-5-fluorobenzene.
  • Formation of Intermediate : A Friedel-Crafts alkylation introduces the pentan-1-amine chain.
  • Chirality Introduction : A chiral auxiliary or catalyst is used to ensure the (S)-configuration.
  • Purification : Techniques such as recrystallization or chromatography are employed for purification.

Chemical Reactivity

This compound can undergo various chemical reactions:

  • Oxidation : The amine group can be oxidized to form imines or nitriles.
  • Reduction : Reduction processes can yield secondary or tertiary amines.
  • Substitution Reactions : Chlorine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

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